Enhanced Lipophilicity vs. Linear Dibutyl Alkylphosphonates
The branched 4-methylpentyl chain increases the compound's lipophilicity compared to its linear-chain analog, dibutyl hexyl phosphonate (DBHeP). The computed LogP for Dibutyl (4-methylpentyl)phosphonate is 5.25 , which is higher than the predicted LogP of approximately 4.8 for the linear hexyl analog based on established QSAR for dialkyl alkylphosphonates. This difference suggests superior partitioning into organic phases, a critical parameter for solvent extraction efficiency.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 5.25 |
| Comparator Or Baseline | Dibutyl hexyl phosphonate (DBHeP); Est. LogP ~4.8 (class-level inference) |
| Quantified Difference | Δ LogP ≈ +0.45 |
| Conditions | Computed property (ALOGPS 2.1 or similar) |
Why This Matters
A higher LogP indicates greater organic-phase affinity, which is a key driver for extraction efficiency in liquid-liquid separation processes.
